4-Amino-3-chloro-6-iodo-1H-indazole
Description
The 1H-indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This unique arrangement confers a set of properties that make it a privileged scaffold in the design of new chemical entities. Its derivatives are found at the core of numerous biologically active compounds and functional materials, underscoring the versatility of this chemical motif.
The indazole nucleus can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. acs.org The fusion of the electron-rich pyrazole ring with the aromatic benzene ring results in a unique electronic landscape. The distribution of π-electrons across the bicyclic system allows for a range of chemical modifications, while the presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets.
The numbering of the indazole ring begins at the nitrogen atom bearing a hydrogen (or a substituent) in the 1H-tautomer. The electronic properties of the indazole ring can be significantly modulated by the introduction of various substituents. Electron-donating groups can increase the electron density of the ring system, influencing its reactivity in electrophilic substitution reactions. Conversely, electron-withdrawing groups can decrease the electron density, making the ring more susceptible to nucleophilic attack. This tunability of the electronic properties is a key factor in the widespread use of the indazole scaffold in drug discovery and materials science.
The strategic placement of substituents on the 1H-indazole core has led to the development of a vast array of molecules with diverse and potent biological activities. nih.gov Indazole derivatives have been successfully developed as therapeutics for a range of diseases. For instance, Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, while Axitinib and Pazopanib are tyrosine kinase inhibitors also employed in oncology. nih.govnih.gov Granisetron, another notable example, is a 5-HT3 receptor antagonist used as an antiemetic. nih.gov
The introduction of different functional groups allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Amino groups, for instance, are often crucial for forming key interactions with biological targets and can significantly impact a compound's solubility and basicity. nih.govnih.gov Halogen atoms like chlorine and iodine can modulate a molecule's lipophilicity and metabolic stability, and can also serve as handles for further chemical modifications through cross-coupling reactions. nih.govglpbio.com The diverse biological activities exhibited by substituted indazoles highlight the importance of this scaffold in medicinal chemistry. nih.govnih.gov
| Compound Name | Key Substituents | Biological Activity/Application |
|---|---|---|
| Niraparib | Piperidine, Phenyl | PARP inhibitor (Anticancer) |
| Axitinib | Pyridine, Sulfide | Tyrosine kinase inhibitor (Anticancer) |
| Pazopanib | Pyrimidine, Sulfonamide | Tyrosine kinase inhibitor (Anticancer) |
| Granisetron | Azabicyclo, Amide | 5-HT3 antagonist (Antiemetic) |
| Linifanib | Urea, Piperidine | Tyrosine kinase inhibitor (Anticancer) nih.gov |
The investigation of poly-substituted 1H-indazole derivatives, such as 4-Amino-3-chloro-6-iodo-1H-indazole, is driven by the quest for novel molecules with enhanced or unique properties. The specific substitution pattern of this compound suggests a strategic design for its potential use as a versatile chemical building block or as a bioactive agent itself.
The amino group at the 4-position can serve as a key pharmacophoric element, potentially engaging in crucial hydrogen bonding interactions with biological targets. Its presence also offers a site for further derivatization to explore structure-activity relationships.
The iodo group at the 6-position is of particular significance in synthetic chemistry. The carbon-iodine bond is relatively weak, making it an excellent handle for introducing a wide variety of other functional groups through well-established transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of a library of diverse analogs for biological screening.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-iodo-2H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDBCWSCOZINCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298384 | |
| Record name | 3-Chloro-6-iodo-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-30-2 | |
| Record name | 3-Chloro-6-iodo-1H-indazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-iodo-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
General Strategies for Indazole Core Synthesis
The construction of the indazole nucleus can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These methods can be broadly categorized into transition metal-catalyzed reactions, metal-free approaches, reductive cyclizations, multi-component reactions, and green chemistry methodologies.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis is a powerful tool for the synthesis of indazoles, often enabling reactions under mild conditions with high efficiency and selectivity. bldpharm.com A variety of metals, including palladium, copper, rhodium, and silver, have been employed to facilitate the key bond-forming steps.
Palladium-catalyzed reactions are particularly prominent. For instance, the intramolecular C-H amination of N-aryl-N-(o-bromobenzyl)hydrazines, catalyzed by a palladium/dppf system, provides a route to 2-aryl-2H-indazoles. Another palladium-catalyzed approach involves the oxidative benzannulation of pyrazoles with internal alkynes. nih.gov Copper-catalyzed reactions are also widely used, such as the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives to form 3-aminoindazoles. organic-chemistry.org
Rhodium catalysts have been utilized in C-H activation and annulation reactions. For example, the reaction of azobenzenes with aldehydes, catalyzed by Rh(III) complexes, can yield N-aryl-2H-indazoles. nih.gov Silver-mediated intramolecular oxidative C-H bond amination has also been reported as a method for synthesizing 1H-indazoles. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis
| Catalyst System | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂/P(tBu)₃·HBF₄ | Pyrazoles, Internal Alkynes | 1H-Indazoles | nih.gov |
| CuI | 2-Halobenzonitriles, Hydrazine derivatives | 3-Aminoindazoles | organic-chemistry.org |
| Rh(III) | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.gov |
| Ag(I) | Arylhydrazones | 1H-Indazoles | nih.gov |
Metal-Free Cyclization Approaches
In an effort to develop more sustainable and cost-effective synthetic methods, a number of metal-free approaches to the indazole core have been developed. These reactions often rely on the use of alternative activating agents or proceed through thermal or photochemical induction.
One notable metal-free method involves the direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones using iodine in the presence of potassium iodide and sodium acetate. nih.gov Another approach utilizes [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the C-H amination of arylhydrazones. nih.gov Furthermore, the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a one-pot, metal-free synthesis of indazoles under mild conditions. organic-chemistry.org A regioselective halogenation of 2H-indazoles has also been achieved using N-halosuccinimides (NXS) in environmentally friendly solvents like water. rsc.org
Reductive Cyclization Pathways
Reductive cyclization is a classical and widely employed strategy for the synthesis of indazoles. This approach typically involves the reduction of a nitro group ortho to a side chain that can participate in the cyclization to form the pyrazole (B372694) ring.
A common example is the Cadogan reaction, which involves the deoxygenative N-N bond formation of o-nitrobenzaldimines to yield 2H-indazoles. nih.gov This transformation can be mediated by various reducing agents, such as organophosphorus compounds. For instance, 1,2,2,3,4,4-hexamethylphosphetane in the presence of a hydrosilane terminal reductant can effectively promote this cyclization. nih.gov
Multi-Component Reaction Approaches to Indazoles
Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecules like indazoles in a single step from three or more starting materials. This approach is particularly valuable in combinatorial chemistry and drug discovery for generating libraries of diverse compounds.
While specific examples directly leading to a wide range of polysubstituted indazoles are part of ongoing research, the general principles of MCRs are applicable to the synthesis of heterocyclic systems. The development of novel MCRs for indazole synthesis is an active area of investigation.
Green Chemistry Methodologies in Indazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indazoles to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
An example of a green approach is the metal-free regioselective halogenation of 2H-indazoles in water. rsc.org The use of water as a solvent avoids the need for volatile organic compounds. Additionally, developing syntheses that proceed under ambient temperature and pressure, and with high atom economy, are key goals in the green synthesis of indazoles.
Synthetic Routes to 4-Amino-3-chloro-6-iodo-1H-indazole
The synthesis of the specifically substituted compound this compound (CAS 885520-00-3) is not explicitly detailed in readily available literature. However, a plausible multi-step synthetic pathway can be proposed based on established methods for the synthesis and functionalization of the indazole core. The synthesis would likely involve the initial formation of a substituted indazole, followed by sequential introduction of the amino, chloro, and iodo groups. The order of these steps is crucial for achieving the desired regiochemistry.
A potential synthetic route could commence with the synthesis of a 4-nitro-6-chloro-1H-indazole intermediate. This could be followed by iodination at the 3-position, and finally, reduction of the nitro group to the corresponding amine.
An alternative approach could start from a pre-functionalized aniline (B41778) derivative. For example, starting with 3-chloro-5-iodoaniline, one could envision a sequence involving diazotization and cyclization to form a 6-chloro-4-iodo-1H-indazole. Subsequent nitration at the 4-position, followed by chlorination at the 3-position and reduction of the nitro group would be required. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, from 2,6-dichlorobenzonitrile (B3417380) highlights a strategy of forming the substituted benzene (B151609) ring first, followed by cyclization with hydrazine. nih.gov
Given the electronic properties of the indazole ring and the directing effects of the substituents, a likely successful route would involve:
Synthesis of 4-Amino-6-chloro-1H-indazole: This could potentially be synthesized from a corresponding dinitrochlorotoluene derivative through selective reduction and cyclization.
Iodination: The 4-amino-6-chloro-1H-indazole could then be subjected to iodination. The amino group is a strong activating group and would likely direct the iodine to the ortho and para positions. Iodination at the 3-position would be a key step.
Chlorination: Introduction of the chloro group at the 3-position would be the final step. This might be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS).
The synthesis of related compounds such as 2-Chloro-3-Iodo-4-Pyridinamine involves the direct iodination of 2-chloropyridin-4-amine using iodine monochloride. chemicalbook.com This suggests that direct halogenation of a pre-formed amino-chloro-indazole could be a viable strategy.
Table 2: Proposed Precursors and Intermediates
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| This compound | 885520-00-3 | Target Compound |
| 6-Chloro-4-fluoro-1H-indazole | 885520-29-6 | Potential Precursor |
| 4-Chloro-1H-indazole | 13096-96-3 | Potential Precursor |
| 3-Chloro-6-iodo-1H-indazole | 885519-18-6 | Potential Precursor |
| 6-Amino-4-iodo-1H-indazole | 885519-88-0 | Potential Precursor |
| 3-Iodo-1H-indazol-4-amine | 885521-28-8 | Potential Precursor |
The successful synthesis would require careful optimization of reaction conditions, including the choice of solvents, reagents, and temperature, to control the regioselectivity of each step and maximize the yield of the desired product.
Strategies for Regioselective Halogenation of Indazole Precursors
Halogenation is a critical step in the synthesis of the target compound, providing handles for further functionalization or being integral parts of the final structure. The introduction of chlorine and iodine at specific positions on the indazole ring requires distinct methodologies.
The regioselective introduction of a chlorine atom at the C3 position of the indazole ring is a well-established transformation. A common method involves electrophilic chlorination using N-Chlorosuccinimide (NCS). rsc.orgchim.it The reaction conditions can be tuned to achieve high selectivity. For instance, metal-free conditions using NCS in solvents like ethanol (B145695) or water have proven effective for the C3-chlorination of 2-substituted indazoles. rsc.orgnih.gov The choice of solvent and temperature can influence the reaction rate and yield.
Another approach is the use of sodium hypochlorite, which can selectively chlorinate the 1H-indazole at the 3-position in good yields (75-80%). chemicalbook.com Hypervalent iodine reagents, such as 1-chloro-1,2-benziodoxol-3-one, have also been successfully employed for the C3-chlorination of indazoles. chim.it For a precursor like 4-amino-6-iodo-1H-indazole, protection of the N1 and the amino group might be necessary to direct the chlorination to the C3 position and prevent side reactions.
Table 1: Reagents for C3-Chlorination of Indazoles
| Reagent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | EtOH or H₂O, 50-95 °C | High for C3-position | rsc.orgnih.gov |
| Sodium Hypochlorite (NaOCl) | Aqueous medium | High for C3-position | chemicalbook.com |
| 1-chloro-1,2-benziodoxol-3-one | Organic solvent | High for C3-position | chim.it |
The introduction of an iodine atom onto the indazole core can be achieved at different positions depending on the synthetic strategy. For the synthesis of 6-iodo-1H-indazole, a key precursor, a copper-catalyzed reaction can be employed. patsnap.com This method involves the reaction of a 6-bromo-1H-indazole derivative with an iodide source like potassium iodide, catalyzed by a copper(I) salt such as cuprous iodide or cuprous trifluoromethanesulfonate, in the presence of a ligand like N,N-dimethylethylenediamine. patsnap.com
Direct iodination at the C3 position is also a common transformation, typically achieved using molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF or dioxane. chim.it This method is effective for both unprotected and N-protected indazoles.
In the context of synthesizing this compound, a plausible route would involve starting with a precursor that already contains the 6-iodo substituent, which is then subjected to subsequent amination and chlorination steps.
Table 2: Reagents for Iodination of Indazoles
| Position | Reagent/System | Typical Conditions | Reference |
|---|---|---|---|
| C6 | KI / Cu(I) salt / Ligand | 1,4-Dioxane, reflux | patsnap.com |
| C3 | I₂ / KOH | DMF or Dioxane | chim.it |
Amination Strategies for Indazole Derivatives
Introducing an amino group at the C4 position of the indazole ring is a challenging step that often requires indirect methods. Direct amination of the indazole core is difficult, especially at the C4 position. A common strategy involves the nitration of the indazole ring, followed by the reduction of the nitro group to an amine. For example, nitration of an appropriate indazole precursor can yield a 4-nitroindazole derivative, which can then be reduced using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C) to afford the 4-aminoindazole.
Alternatively, copper-catalyzed amination reactions, often used for synthesizing 3-aminoindazoles, could potentially be adapted. organic-chemistry.orgtandfonline.com These methods typically involve the coupling of a halo-indazole with an amine source. tandfonline.comresearchgate.net However, the synthesis of a 4-halo-indazole precursor would be required. The Buchwald-Hartwig amination is another powerful tool for C-N bond formation and has been applied to the synthesis of aminoindazoles from their corresponding bromo precursors. chim.it
Convergent and Sequential Synthesis Protocols for Poly-Substituted Indazoles
The synthesis of a molecule with multiple substituents like this compound is typically achieved through a sequential, multi-step process rather than a convergent one-pot reaction, due to the need for regiochemical control. organic-chemistry.orgnih.gov
A potential sequential synthesis could be envisioned as follows:
Synthesis of 6-iodo-1H-indazole : Starting from a commercially available bromo- or amino-aniline, a series of reactions including diazotization, cyclization, and iodination would lead to the 6-iodo-1H-indazole core. A copper-catalyzed iodination of a 6-bromoindazole is a viable route. patsnap.com
Nitration at C4 : The 6-iodo-1H-indazole would then be nitrated. The directing effects of the existing iodo group and the indazole nitrogen atoms would need to be carefully considered to achieve selective nitration at the C4 position. Protection of the N1 position might be necessary.
Chlorination at C3 : The resulting 6-iodo-4-nitro-1H-indazole could then be chlorinated at the C3 position using a reagent like NCS. chim.it
Reduction of the Nitro Group : Finally, the 4-nitro group would be reduced to the 4-amino group to yield the target compound.
This linear sequence ensures that each substituent is introduced at the desired position with minimal interference from other functional groups, which are introduced in subsequent steps.
Functional Group Compatibility and Selectivity in Synthesis
In the multi-step synthesis of this compound, managing the compatibility of the various functional groups is paramount.
Protecting Groups : To ensure regioselectivity, the use of protecting groups is often essential. researchgate.net The indazole nitrogen (N1) is typically protected to prevent unwanted side reactions during electrophilic substitution or metal-catalyzed coupling. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is effective for directing lithiation to the C3 position, while other groups like Boc or THP can also be used. nih.govacs.org The amino group, once formed, would likely require protection (e.g., as an acetyl or Boc derivative) during the subsequent C3-chlorination step to prevent oxidation or N-chlorination.
Reaction Selectivity : The order of substituent introduction is crucial. Introducing the halogens before the amino group is generally preferred. The reduction of a nitro group to an amine is typically a late-stage step, as the free amino group can interfere with many of the preceding reactions (e.g., by acting as a nucleophile or directing group). Halogenation reactions are generally compatible with other halogens and nitro groups already present on the ring. whiterose.ac.ukacs.org For instance, the presence of a chloro or nitro group has been shown to be well-tolerated in various indazole synthesis and functionalization reactions. whiterose.ac.ukresearchgate.net
Thermodynamic vs. Kinetic Control : In reactions like N-alkylation, the product distribution (N1 vs. N2) can be controlled by the reaction conditions. acs.orgresearchgate.net For instance, using cesium carbonate as the base can favor the thermodynamically more stable N1-alkylated product, while other bases might give mixtures. acs.orgrsc.org This highlights the importance of carefully selecting reagents and conditions to achieve the desired selectivity.
Derivatization and Further Functionalization of the Indazole Core
The this compound scaffold is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions at the amino group, the N1-position, and the C6-iodo substituent. researchgate.net
N1-Functionalization : The N1-proton can be substituted through various reactions. N-alkylation can be achieved using alkyl halides under basic conditions, with selectivity for N1 over N2 being a key consideration. rsc.orgnih.gov N-arylation can be accomplished via Buchwald-Hartwig or Ullmann coupling reactions.
Reactions of the Amino Group : The 4-amino group can be acylated to form amides, sulfonylated to form sulfonamides, or used in diazotization reactions to introduce other functional groups via a Sandmeyer-type reaction.
Cross-Coupling Reactions : The C6-iodo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination can all be used to introduce a wide variety of carbon or nitrogen-based substituents at this position. The C3-chloro group is less reactive than the C6-iodo group in such couplings, allowing for selective functionalization at the C6 position.
This potential for diverse derivatization makes this compound a versatile building block in medicinal and materials chemistry. chim.itacs.org
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the this compound core. The presence of two distinct halogen atoms (chloro and iodo) at positions 3 and 6, respectively, offers opportunities for selective functionalization. The greater reactivity of the C-I bond compared to the C-Cl bond under typical palladium-catalyzed conditions allows for regioselective transformations at the 6-position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-substituent with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology is widely used to introduce aryl or heteroaryl moieties, creating biaryl structures. For instance, the coupling of this compound with various arylboronic acids can furnish a library of 6-aryl-4-amino-3-chloro-1H-indazoles.
Heck Reaction: The Heck reaction facilitates the introduction of alkenyl groups by coupling the iodo-substituent with an alkene under palladium catalysis. This reaction is instrumental in synthesizing vinyl-substituted indazoles, which can serve as versatile intermediates for further transformations.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 6-iodo position and a terminal alkyne. The resulting 6-alkynyl-4-amino-3-chloro-1H-indazoles are valuable precursors for the synthesis of more complex heterocyclic systems or for applications in materials science.
Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners with the iodo-substituent. While less common than Suzuki-Miyaura coupling due to the toxicity of tin reagents, it remains a viable method for introducing a wide range of organic groups.
A representative table of conditions for these reactions is provided below:
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-120 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | 25-80 |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene, DMF | 80-110 |
Nucleophilic Substitution Reactions on Halogenated Indazoles
The halogen atoms on the indazole ring are susceptible to nucleophilic substitution, providing a direct route to introduce a variety of functional groups. The chlorine atom at the 3-position is generally more reactive towards nucleophilic attack than the iodine at the 6-position, especially under conditions that favor nucleophilic aromatic substitution (SNAr).
Common nucleophiles employed in these reactions include amines, alcohols, and thiols. For example, treatment of this compound with a primary or secondary amine in the presence of a base can lead to the displacement of the chloro group, yielding 3,4-diamino-6-iodo-1H-indazole derivatives. Similarly, reaction with alkoxides or thiolates can introduce alkoxy or thioether functionalities at the 3-position. The reactivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
| Nucleophile | Product Type | Typical Conditions |
| Amines (R₂NH) | 3-Aminoindazoles | High temperature, polar aprotic solvent (e.g., DMF, NMP), often with a base (e.g., K₂CO₃, Et₃N) |
| Alkoxides (RO⁻) | 3-Alkoxyindazoles | Strong base (e.g., NaH) to generate the alkoxide, THF or DMF |
| Thiolates (RS⁻) | 3-Thioetherindazoles | Base (e.g., K₂CO₃, Cs₂CO₃), polar solvent (e.g., DMF) |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. For this compound, the C-H bonds at the 5- and 7-positions are potential sites for directed functionalization. These reactions often employ transition metal catalysts (e.g., palladium, rhodium, ruthenium) and a directing group to achieve regioselectivity.
While the amino group at the 4-position can potentially act as a directing group, its effectiveness can be influenced by the reaction conditions and the specific catalyst system employed. C-H arylation, alkylation, and acylation are among the transformations that can be envisioned at the C5 or C7 positions, offering a complementary approach to the cross-coupling reactions at the halogenated sites. The development of specific C-H functionalization methods for this particular scaffold is an active area of research.
N-Alkylation and N-Functionalization Approaches
The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be functionalized. The regioselectivity of N-alkylation and N-functionalization is a critical aspect of indazole chemistry, as the position of the substituent can significantly impact the biological activity and physicochemical properties of the resulting molecule.
Alkylation of this compound with alkyl halides in the presence of a base typically leads to a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. For instance, using a strong base like sodium hydride in a polar aprotic solvent often favors N1 alkylation, while different conditions might favor the N2 position.
Beyond simple alkylation, a variety of other functional groups can be introduced at the nitrogen atoms. These include acyl groups (N-acylation), sulfonyl groups (N-sulfonylation), and aryl groups (N-arylation), further expanding the chemical space accessible from this versatile starting material.
| Reaction Type | Reagent | Base | Solvent | Typical Outcome |
| N-Alkylation | Alkyl halide (R-X) | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile, THF | Mixture of N1 and N2 isomers |
| N-Acylation | Acyl chloride (RCOCl) | Pyridine, Et₃N | CH₂Cl₂, THF | N1 and/or N2 acylated products |
| N-Arylation | Arylboronic acid | Cu(OAc)₂ | Pyridine, CH₂Cl₂ | N1 and N2 arylated products |
| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Pyridine, Et₃N | CH₂Cl₂, THF | N1 and/or N2 sulfonated products |
Advanced Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
There are no specific Density Functional Theory (DFT) calculation studies available in the reviewed literature for 4-Amino-3-chloro-6-iodo-1H-indazole. Consequently, the following sub-sections could not be addressed.
Molecular Docking Simulations
No molecular docking simulation studies specifically investigating this compound were found in the public domain. Therefore, no data is available for the following areas of inquiry.
Assessment of Binding Affinities and OrientationsInformation not available.
While computational studies are a common approach to understanding the properties and potential applications of novel chemical entities, it appears that this compound has yet to be a focus of such research. Future computational investigations would be necessary to elucidate the specific chemical and physical properties of this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to analyze the physical movements of atoms and molecules. For a specific compound like this compound, these simulations would provide critical insights into its behavior in a biological system.
Analysis of Dynamic Behavior and Conformational Stability of Indazole-Biomolecule Complexes
No studies detailing the dynamic behavior or conformational stability of complexes formed between this compound and specific biomolecules have been published. Such an analysis would involve simulating the compound in the active site of a target protein to observe how the complex behaves over time, measuring parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability.
Evaluation of Intermolecular Affinity and Stability in Simulated Biological Environments
There is no available research evaluating the intermolecular affinity and stability of this compound in simulated biological environments. This type of study would typically involve calculating the binding free energy (e.g., using MM/GBSA or MM/PBSA methods) to quantify the strength of the interaction between the indazole and its biological target, providing a theoretical basis for its potential efficacy.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Molecular Activity
No QSAR models have been developed and published specifically for a series of compounds centered on the this compound scaffold. Developing such a model would require a dataset of structurally related molecules with experimentally measured biological activities, from which a predictive mathematical equation could be derived.
Identification of Key Pharmacophoric Features and Structural Descriptors
The key pharmacophoric features and specific structural descriptors that govern the biological activity of this compound have not been identified through QSAR studies. This analysis would pinpoint the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and molecular properties (e.g., molecular weight, logP, polar surface area) that are critical for its interaction with a biological target.
Structure Activity Relationship Sar Investigations of Indazole Derivatives
Positional and Substituent Effects on Biological Activity
The strategic placement of substituents on the indazole ring is a key determinant of biological efficacy. Research has shown that substituents at the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov For instance, the introduction of a 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol moiety resulted in a compound with an IC₅₀ value of 5.3 μM for IDO1 inhibition, highlighting the importance of these positions. nih.gov
Similarly, studies on 6-substituted aminoindazole derivatives have demonstrated that the nature of the substituent at this position significantly impacts anti-proliferative activity. nih.gov The presence of a methyl group at the C3 position, in conjunction with an aryl group at the C6-amino function, was found to be preferable for cytotoxic activity in human colorectal cancer cells (HCT116) compared to analogues lacking the C3-methyl group. nih.gov
The substitution pattern of the subject compound, with an amino group at C4, a chloro group at C3, and an iodo group at C6, suggests a complex interplay of electronic and steric factors that would fine-tune its interaction with biological targets.
Influence of Halogen Substituents (Chloro, Iodo) on Molecular Interactions
Halogen atoms, such as chlorine and iodine, are frequently incorporated into drug candidates to modulate their physicochemical properties and target interactions. The influence of halogen substituents on drug-protein interactions primarily involves electrostatic, steric, and hydrophobic effects. researchgate.net
The chloro group at the C3 position and the iodo group at the C6 position of 4-Amino-3-chloro-6-iodo-1H-indazole are expected to significantly affect its binding affinity for target proteins. Halogenation at the C3 position of indazoles is a common strategy for enabling further chemical modifications, but the halogen itself also imparts important properties. chim.it Studies on other heterocyclic systems have shown that increasing the atomic number and size of the halogen substituent (from fluorine to iodine) enhances binding affinity, often due to increased hydrophobicity and the potential for halogen bonding—a specific type of non-covalent interaction. researchgate.net
The table below summarizes the properties of common halogen substituents, illustrating why iodine often contributes more significantly to hydrophobic interactions than chlorine. researchgate.net
| Element | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |
| Fluorine | 9 | 4.0 | 0.64 | 0.14 |
| Chlorine | 17 | 3.0 | 0.99 | 0.71 |
| Bromine | 35 | 2.8 | 1.14 | 0.86 |
| Iodine | 53 | 2.5 | 1.33 | 1.12 |
| Data sourced from Molecules 2012, 17, 2000-14. researchgate.net |
Role of Amino Substitution on Receptor Binding and Enzyme Modulation
The amino group is a key functional group in medicinal chemistry, capable of acting as a hydrogen bond donor and a base, which can lead to crucial interactions with biological targets. The position of the amino group on the indazole scaffold is critical for determining its biological effect.
In the case of this compound, the amino group is at the C4 position. While direct SAR data for 4-aminoindazoles is sparse in the reviewed literature, the importance of amino groups at other positions is well-documented. For example, 3-aminoindazole derivatives have been developed as potent, spectrum-selective kinase inhibitors targeting FLT3, PDGFRα, and Kit. nih.gov The 3-amino group in these inhibitors often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.gov
Similarly, 6-substituted aminoindazoles have been designed as anticancer agents, with the amino group serving as a key attachment point for various side chains that modulate activity. nih.gov In one study, an N-(4-fluorobenzyl) substituent on the 6-amino group of a 1,3-dimethyl-1H-indazole core resulted in a compound with an IC₅₀ of 0.4 µM against HCT116 cancer cells. nih.gov
The C4-amino group in the title compound, flanked by a chloro group at C3 and the fused benzene (B151609) ring, would have its basicity and hydrogen bonding capacity influenced by its electronic environment. Its role could be to anchor the molecule within a specific binding site through hydrogen bonding, a common feature for amino-substituted heterocycles in enzyme inhibition.
The following table shows examples of biologically active amino-substituted indazoles, illustrating the importance of this functional group.
| Compound Name | Position of Amino Group | Biological Target/Activity | IC₅₀/EC₅₀ |
| 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | 3-Amino | Anti-proliferative (A549 & BGC-823 cancer cells) | Not specified |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 6-Amino | Anti-proliferative (HCT116 cancer cells) | 0.4 µM |
| Entrectinib (a 3-aminoindazole derivative) | 3-Amino | Anaplastic lymphoma kinase (ALK) inhibitor | 12 nM |
| Data sourced from multiple studies. nih.govnih.govresearchgate.net |
Scaffold Hopping Strategies from Related Heterocyclic Systems (e.g., Indole (B1671886) to Indazole)
Scaffold hopping is a widely used medicinal chemistry strategy where the core structure of a known active compound is replaced by a different, often isosteric, scaffold to discover new chemical entities with improved properties. nih.gov The indazole ring is considered a bioisostere of the indole ring, which is present in many biologically active molecules. nih.gov This makes scaffold hopping from an indole to an indazole core an attractive strategy.
This approach has been successfully applied in the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are important targets in cancer therapy. nih.govresearchgate.net Researchers transformed MCL-1 selective inhibitors based on an indole-2-carboxylic acid scaffold into dual MCL-1/BCL-2 inhibitors by replacing the indole core with an indazole framework. nih.gov The indazole scaffold was able to preserve the essential 1,2-relationship between a key binding group and a carboxylic acid that forms a salt bridge with a critical arginine residue in the target proteins. nih.gov
The development of kinase inhibitors has also benefited from this strategy. The 3-amino-indazole scaffold, for example, has been used to replace other hinge-binding motifs in designing inhibitors that target the "DFG-out" inactive conformation of kinases, which can help overcome drug resistance. nih.gov Given that this compound is a novel scaffold, it could potentially be explored as a result of scaffold hopping from a related amino-substituted indole or other heterocyclic systems in the quest for new therapeutic agents.
Molecular and Cellular Mechanistic Investigations of Indazole Derivatives
Enzyme Target Identification and Inhibition Studies
The indazole scaffold is a well-established pharmacophore known to interact with a variety of enzymes, particularly kinases. Although specific enzymatic targets for 4-Amino-3-chloro-6-iodo-1H-indazole are still under active investigation, the structural features of this compound suggest potential interactions with enzyme families that are frequently targeted by other indazole derivatives.
Kinase Inhibition Profiles and Mechanisms
While a detailed kinase inhibition profile for this compound has not yet been published, the broader class of 3-aminoindazole derivatives has demonstrated potent inhibitory activity against several kinases. For instance, related compounds have shown significant inhibition of BCR-ABL kinase, including the T315I mutant which is resistant to some first-generation inhibitors. nih.govbldpharm.com The mechanism of inhibition by these analogues typically involves the indazole ring forming key hydrogen bonds with the hinge region of the kinase domain. bldpharm.com Specifically, the NH and 3-NH2 groups of the indazole core are often critical for binding to residues such as glutamic acid and methionine in the ATP-binding pocket. bldpharm.com It is hypothesized that this compound may exhibit a similar mode of interaction with certain kinases.
Other indazole-containing compounds have been identified as inhibitors of lymphocyte-specific kinase (Lck) and Polo-like kinase 4 (PLK4), highlighting the versatility of this scaffold in targeting different members of the kinome. bldpharm.comaksci.com The substitution pattern on the indazole ring, including the presence and position of halogen atoms, is known to significantly influence the potency and selectivity of kinase inhibition.
Inhibition of Other Key Enzymes in Relevant Biological Pathways
Beyond kinases, indazole derivatives have been shown to inhibit other crucial enzymes. For example, certain 3-chloro-6-nitro-1H-indazole derivatives have been investigated as inhibitors of trypanothione (B104310) reductase in Leishmania, suggesting a potential application in anti-parasitic therapies. This inhibition is thought to disrupt the parasite's redox metabolism, leading to cell death. Given the structural similarities, it is plausible that this compound could be explored for activity against similar enzymatic targets in pathogenic organisms.
Receptor Binding and Modulation Studies
The interaction of indazole derivatives is not limited to enzymes; they have also been shown to bind and modulate various receptors.
Characterization of Ligand-Receptor Interaction Sites
Detailed studies on the specific receptor binding sites for this compound are not yet available. However, research on analogous compounds provides insights into potential interaction mechanisms. The binding of indazole derivatives to receptors is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. The nature and positioning of substituents on the indazole core play a crucial role in determining the affinity and specificity of these interactions.
Investigations into Allosteric and Orthosteric Binding Mechanisms
The concepts of orthosteric and allosteric binding are central to understanding drug action. Orthosteric ligands bind to the primary active site of a receptor or enzyme, directly competing with the endogenous substrate. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the primary site. nih.gov
While specific studies on the binding mechanism of this compound are pending, the indazole scaffold has been incorporated into molecules that exhibit both types of interactions. For example, some kinase inhibitors containing an indazole core act as orthosteric inhibitors by competing with ATP for the kinase active site. bldpharm.com Conversely, the potential for allosteric modulation by indazole derivatives is an active area of research, as allosteric modulators can offer greater specificity and a more nuanced control over biological pathways. nih.gov
Modulation of Cellular Processes
The ultimate biological effect of a compound is determined by its ability to modulate cellular processes. Preliminary investigations into the cellular effects of indazole derivatives provide a framework for understanding the potential activities of this compound.
For instance, a related 3-aminoindazole derivative, AKE-72, has demonstrated potent anti-leukemic activity against the K-562 cell line. nih.gov This compound was shown to induce total growth inhibition and trigger cytotoxic effects in these cancer cells. nih.govbldpharm.com The cellular mechanisms underlying these effects are linked to the inhibition of the BCR-ABL oncoprotein, which is a key driver of chronic myeloid leukemia. nih.gov It is anticipated that this compound, if found to be a potent kinase inhibitor, could elicit similar anti-proliferative and pro-apoptotic effects in relevant cancer cell lines.
Investigations into Cellular Proliferation Control Pathways
There is currently no specific information available in the scientific literature regarding the effects of this compound on cellular proliferation control pathways. While other indazole derivatives have been shown to possess anti-proliferative properties against various cancer cell lines, similar studies on this specific compound have not been published. nih.gov
Effects on Apoptosis Induction and Cell Cycle Regulation
Detailed studies concerning the ability of this compound to induce apoptosis or regulate the cell cycle are not present in the available literature. Research on related indazole compounds has demonstrated the capacity to trigger programmed cell death and cause cell cycle arrest in cancer cells, but these findings cannot be directly extrapolated to the title compound. nih.gov
Modulation of Inflammatory Signaling Pathways
The influence of this compound on inflammatory signaling pathways remains uninvestigated in published research. The general class of indazole derivatives has been explored for anti-inflammatory potential, but specific data for this molecule is lacking. nih.gov
Mechanistic Studies of Antimicrobial Activity
No dedicated studies on the mechanistic basis of any potential antimicrobial activity of this compound have been found. While some indazole-based compounds have been reported to exhibit antimicrobial effects, the specific activity and mechanism of this halogenated aminoindazole are unknown. nih.gov
Biomolecular Interaction Analysis
Characterization of Protein-Ligand Binding Affinity
There is no publicly available data characterizing the protein-ligand binding affinity of this compound with any biological targets. Such studies are crucial for understanding the molecular basis of a compound's activity.
Identification of Novel Biological Targets and Associated Pathways
The identification of novel biological targets for this compound and the elucidation of the associated signaling pathways have not been reported in the scientific literature.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Application of ¹H, ¹³C, and ¹⁵N NMR for Atom Connectivity and Stereochemistry
The structural confirmation of substituted indazoles is heavily reliant on one- and two-dimensional NMR techniques. While specific spectral data for 4-Amino-3-chloro-6-iodo-1H-indazole is not publicly available, the expected chemical shifts and coupling patterns can be inferred from data on related indazole derivatives. nih.gov
For a representative N-alkylated indazole derivative, ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons on the indazole core and any alkyl substituents. nih.gov The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents (amino, chloro, and iodo groups). The amino group (–NH₂) would typically appear as a broad singlet, and its position would be sensitive to the solvent and concentration. The protons on the benzene (B151609) ring of the indazole would exhibit characteristic splitting patterns (e.g., doublets, triplets) based on their coupling with neighboring protons.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms. For instance, carbons bonded to electronegative atoms like chlorine and nitrogen would be deshielded and appear at a higher chemical shift (downfield).
¹⁵N NMR, although less common, can offer valuable insights into the electronic structure of the nitrogen-containing indazole ring. The chemical shifts of the nitrogen atoms can help to distinguish between the N1 and N2 tautomers and provide information about hydrogen bonding interactions.
A hypothetical ¹H and ¹³C NMR data table for a related substituted indazole is presented below to illustrate the type of information obtained.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indazole Derivative
| Position | δ ¹H (ppm) | δ ¹³C (ppm) |
|---|---|---|
| H-5 | 7.81 (d, J = 8.4 Hz) | 127.05 |
| H-7 | 8.18 (d, J = 8.0 Hz) | 122.87 |
| Aromatic CH | 7.48 (t, J = 8.0 Hz) | 124.00 |
| Aromatic CH | 7.29 (t, J = 7.2 Hz) | 122.79 |
| C-3 | - | 137.35 |
| C-3a | - | 122.28 |
| C-4 | - | 121.00 |
| C-6 | - | 113.95 |
| C-7a | - | 141.08 |
Data is illustrative and based on a representative indazole derivative. nih.gov
Solid-State NMR for Conformational Analysis and Polymorphism
While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics of molecules in their solid form. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For a compound like this compound, ssNMR could be used to characterize its solid-state conformation and identify any polymorphic forms that may arise during synthesis or purification.
Integration of GIAO/DFT Calculations with NMR Data for Spectral Assignment and Confirmation
To overcome the challenges in assigning complex NMR spectra, computational methods such as Gauge-Independent Atomic Orbital (GIAO) calculations within the framework of Density Functional Theory (DFT) are increasingly utilized. nih.gov These calculations can predict the NMR chemical shifts of a proposed structure. By comparing the calculated spectra with the experimental data, a high level of confidence in the structural assignment can be achieved. This integrated approach is particularly valuable for complex molecules where empirical interpretation of spectra can be ambiguous. nih.gov For this compound, GIAO/DFT calculations could provide a theoretical basis for the assignment of ¹H, ¹³C, and ¹⁵N NMR signals. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. youtube.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight, confirming the elemental composition.
The presence of chlorine and bromine isotopes gives rise to characteristic isotopic patterns in the mass spectrum. libretexts.org For a molecule containing one chlorine atom, two peaks in the molecular ion region (M⁺ and M+2) with a relative intensity ratio of approximately 3:1 would be observed, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For halogenated compounds, the loss of halogen atoms is a common fragmentation pathway. researchgate.net The study of fragmentation patterns in substituted indazoles and related heterocyclic systems reveals that cleavage of the bonds adjacent to the heterocyclic ring and the loss of small molecules or radicals are typical fragmentation routes. researchgate.netsapub.org The fragmentation of this compound would likely involve the loss of the iodo, chloro, and amino groups, as well as cleavage of the indazole ring itself.
Other Chromatographic and Spectroscopic Techniques in Purity Assessment and Characterization
Ensuring the purity of a chemical compound is crucial for its intended application. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov A validated reverse-phase HPLC method would be suitable for assessing the purity of this compound and for quantifying any impurities. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. ijcrt.org By comparing the retention factor (Rf) of the synthesized compound with that of a standard, a qualitative measure of purity can be obtained. ijcrt.org
Other spectroscopic techniques such as Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. For this compound, IR spectroscopy would show characteristic absorption bands for the N-H stretches of the amino group and the indazole ring, as well as C-N, C-Cl, and C-I bond vibrations.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-alkylated indazole derivative |
| 1,3-dimethyl-6-amino-1H-indazole |
Future Perspectives and Emerging Research Challenges for Substituted Indazoles
Development of Innovative and Sustainable Synthetic Methodologies for Poly-substituted Indazoles
The creation of diverse and complex indazole derivatives hinges on the development of robust and efficient synthetic methods. While traditional methods exist, the focus has shifted towards innovative and sustainable approaches that offer improved yields, scalability, and environmental compatibility.
A significant area of advancement is the use of metal-catalyzed cross-coupling reactions. Palladium-catalyzed intramolecular C-H amination and copper-catalyzed reactions have become powerful tools for constructing the indazole nucleus and introducing a variety of substituents. nih.gov For instance, copper-catalyzed intramolecular amination has been used to synthesize multi-substituted 2H-indazoles under mild conditions. acs.org Similarly, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provide an efficient route to 2H-indazole derivatives in green solvents like polyethylene (B3416737) glycol (PEG). ekb.eg Other methods involve the [3+2] annulation of arynes and hydrazones to construct the 1H-indazole skeleton.
In line with the principles of green chemistry, recent research has explored photocatalysis, which utilizes light as a clean energy source to activate molecules. sigmaaldrich.com The use of ionic liquids as environmentally friendly solvents and catalysts is another promising strategy for synthesizing indazoles from N-tosylhydrazones under mild conditions. wikipedia.org Furthermore, flow chemistry is emerging as a valuable technology for the safe and scalable synthesis of indazoles, enabling the rapid production of gram quantities of pharmaceutically relevant fragments on demand. researchgate.net
Table 1: Modern Synthetic Approaches to Substituted Indazoles
| Methodology | Catalyst/Reagent | Key Features | References |
|---|---|---|---|
| C-H Amination | Palladium or Copper Catalysts | Direct formation of N-N bond; high efficiency. | nih.gov |
| [3+2] Annulation | Arynes and Hydrazones | Constructs 1H-indazole skeleton under mild conditions. | |
| One-Pot Three-Component Reaction | Copper(I) Oxide Nanoparticles | Uses green solvents (PEG); efficient C-N and N-N bond formation. | ekb.eg |
| Ionic Liquid-Mediated Synthesis | Ionic Liquids | Environmentally friendly solvent/catalyst system; mild conditions. | wikipedia.org |
| Flow Chemistry | Flow Reactor | Increased safety, reproducibility, and scalability. | researchgate.net |
| Photocatalysis | Light Energy | Sustainable approach using a clean energy source. | sigmaaldrich.com |
Exploration of Undiscovered Biological Targets and Pathways for Indazole Derivatives
Indazole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Marketed drugs like Axitinib, Niraparib, and Entrectinib target kinases such as VEGFR, PARP, and ALK, respectively. bldpharm.com Research continues to identify novel indazole-based inhibitors for established and emerging kinase targets, including:
Epidermal Growth Factor Receptor (EGFR): Compounds have been designed to target mutant forms of EGFR, such as the T790M mutation, which confers resistance to earlier generations of inhibitors. nih.gov
Fibroblast Growth Factor Receptor (FGFR): Scaffold hopping and molecular hybridization strategies have yielded potent FGFR inhibitors. nih.gov
Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, was developed from a 3-aminoindazole starting point. nih.gov
Beyond the well-trodden path of kinase inhibition, researchers are exploring new biological space for indazole derivatives. The PI3K/AKT/mTOR signaling pathway, frequently activated in cancer cells, has emerged as a key target. A series of 3-amino-1H-indazole derivatives were found to inhibit this pathway, leading to cell cycle arrest and apoptosis in gastric cancer cells. bldpharm.com Another novel target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that promotes immune escape in tumors. nih.gov
The therapeutic potential of indazoles extends beyond oncology. Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising antileishmanial activity, potentially by inhibiting the parasite's trypanothione (B104310) reductase. nih.govchemrxiv.org In the realm of cardiovascular diseases, indazole derivatives are being explored for their beneficial effects against arrhythmia, thrombosis, and hypertension.
Table 2: Selected Biological Targets for Indazole Derivatives
| Target Class | Specific Target(s) | Therapeutic Area | References |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR, FGFR, ALK, Bcr-Abl, ERK1/2 | Cancer | nih.gov, nih.gov |
| Cell Signaling Pathways | PI3K/AKT/mTOR | Cancer | bldpharm.com |
| Immuno-oncology | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer | nih.gov |
| Parasite Enzymes | Trypanothione Reductase | Leishmaniasis | nih.gov, chemrxiv.org |
| Cardiovascular Targets | Rho kinase, β3-AR | Cardiovascular Diseases |
Advanced Integration of Computational and Experimental Approaches in Lead Discovery and Optimization
The synergy between computational and experimental methods has become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. Computer-Aided Drug Design (CADD) encompasses a range of techniques that are increasingly applied to indazole-based research.
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design inhibitors. This method has been successfully used to develop indazole derivatives against targets like EGFR and Aurora kinases. nih.gov Molecular docking, a key component of SBDD, predicts the binding mode and affinity of a ligand to a target protein. It was instrumental in studying how 3-chloro-6-nitro-1H-indazole derivatives bind to Leishmania trypanothione reductase. chemrxiv.org
In addition to predicting binding, computational methods like Density Functional Theory (DFT) can be used to study the physicochemical and electronic properties of molecules, providing insights into their reactivity and stability. For complex reaction mixtures, the integration of crystallographic data with GIAO/DFT calculations helps to unequivocally assign the structure of different isomers in NMR spectra, which is crucial for understanding reaction mechanisms. These computational tools, when used in conjunction with experimental synthesis and biological evaluation, create an efficient, iterative cycle for lead discovery and optimization, reducing the time and cost associated with developing new therapeutic agents.
Precision Derivatization Strategies for Tailored Molecular Activity and Selectivity
The functional versatility of the indazole scaffold allows for precise modifications to fine-tune its pharmacological properties. The strategic introduction, removal, or modification of functional groups at different positions of the indazole ring can dramatically impact a compound's potency, selectivity, and pharmacokinetic profile.
Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how different substituents affect biological activity. For example, derivatization of the indazole ring with chloro substituents led to a potent inhibitor of PAD4, an enzyme implicated in inflammatory diseases. nih.gov Similarly, the synthesis of a series of 1H-indazole amide derivatives, guided by structural insights, resulted in potent inhibitors of the ERK1/2 signaling pathway. nih.gov
Key positions for derivatization include:
C3-Position: This position is often modified to introduce groups that can interact with key residues in the target's active site. Enantioselective methods, such as copper-hydride-catalyzed allylation, have been developed to create C3-substituted indazoles with quaternary chiral centers, offering a high degree of stereochemical control.
N1 and N2-Positions: Alkylation or arylation at these nitrogen atoms can significantly influence the compound's properties. The choice of substituent can alter the molecule's orientation within a binding pocket and affect its metabolic stability.
Benzene (B151609) Ring (C4-C7): Substituents on the fused benzene ring are crucial for modulating activity, selectivity, and physical properties. For instance, introducing a 1H-indazol-3-amine moiety, a known hinge-binding fragment, is a common strategy in designing kinase inhibitors. Late-stage functionalization via C-H activation is an efficient approach to introduce complexity and diversity to the indazole core at these positions.
These precision strategies allow chemists to tailor molecules for specific biological targets, enhancing their therapeutic potential while minimizing off-target effects.
Role of 4-Amino-3-chloro-6-iodo-1H-indazole as a Scaffold for Next-Generation Research
The specific compound this compound represents a highly functionalized and promising building block for the synthesis of novel, poly-substituted indazole derivatives. Its structure incorporates several key features that make it an attractive starting material for medicinal chemistry campaigns. The amino group at the 4-position, the chloro group at the 3-position, and the iodo group at the 6-position all serve as versatile chemical handles for further elaboration.
While specific research programs detailing the extensive use of this compound as a central scaffold are not yet prominent in the literature, its value can be inferred from the utility of structurally related compounds and its availability from commercial suppliers as a building block. wikipedia.org For example, the related compound 4-Amino-6-bromo-1H-indazole is used as a reagent in the synthesis of PI3 kinase inhibitors. sigmaaldrich.com Another analogue, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a crucial intermediate in the practical synthesis of Lenacapavir, a potent anti-HIV therapeutic.
The presence of the iodo group at the C6 position is particularly advantageous, as it is an ideal site for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The amino group at C4 can be acylated or alkylated to explore interactions with target proteins, while the chloro group at C3 can also be a site for nucleophilic substitution or other coupling reactions.
Given the proven importance of halogenated and aminated indazole cores in successful drug candidates, this compound stands as a prime candidate for scaffold-based drug discovery. Its strategic combination of reactive sites provides a robust platform for generating libraries of novel compounds, which can then be screened against a multitude of biological targets to identify the next generation of indazole-based therapeutics.
Q & A
Q. What are the optimal synthetic routes for 4-amino-3-chloro-6-iodo-1H-indazole, and how can regioselectivity challenges be addressed?
The synthesis of halogenated indazoles often involves cyclocondensation of substituted precursors. For example, iodine and chlorine substituents may require sequential halogenation steps or palladium-catalyzed cross-coupling reactions to ensure regioselectivity . Key challenges include avoiding overhalogenation and managing steric hindrance from the bulky iodine atom. Methodological solutions include using protecting groups (e.g., Boc for the amino group) and optimizing reaction temperatures (e.g., 60–80°C for iodination). Yield improvements (typically 30–50%) can be achieved via HPLC purification .
Q. How should researchers characterize the purity and structural identity of this compound?
Multi-technique validation is critical:
- 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- HPLC-MS : Assess purity (>95%) and detect halogen-related isotopic signatures (e.g., iodine’s M+2 peak) .
- X-ray crystallography : Resolve ambiguities in substitution patterns using SHELXL for refinement .
Advanced Research Questions
Q. How do halogen bonding interactions involving the iodine atom influence the compound’s crystallographic packing and stability?
The iodine atom participates in halogen bonding (C–I···N interactions), which stabilizes crystal lattices. Studies on analogous iodo-indazoles show bond distances of 3.2–3.5 Å and angles of 155–170° . Computational modeling (DFT) can predict these interactions by analyzing electrostatic potential surfaces. Experimental validation requires single-crystal XRD with SHELX refinement .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated indazoles?
Discrepancies in IC50 values (e.g., 1–10 μM in kinase inhibition assays) often arise from assay conditions (e.g., ATP concentration) or cellular permeability differences. To address this:
Q. How can computational methods predict the electronic effects of the amino and iodo substituents on reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the electron-donating amino group increases nucleophilicity at the indazole’s 1-position, while the iodine atom’s electron-withdrawing effect stabilizes intermediates in cross-coupling reactions. These insights guide synthetic route design and mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
